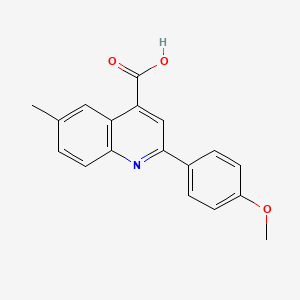

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS No.: 5936-79-8

Cat. No.: VC13275939

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5936-79-8 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H15NO3/c1-11-3-8-16-14(9-11)15(18(20)21)10-17(19-16)12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,20,21) |

| Standard InChI Key | KFYRNTCJRHILBJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid (C₁₈H₁₅NO₃, MW 293.32 g/mol) features a quinoline core substituted at three positions:

-

C-2: 4-Methoxyphenyl group, enhancing lipophilicity and π-π stacking potential.

-

C-6: Methyl group, contributing to steric effects and metabolic stability.

-

C-4: Carboxylic acid moiety, enabling hydrogen bonding and salt formation.

The planar quinoline system facilitates intercalation with biological macromolecules, while the methoxy group modulates electronic properties, as evidenced by computational studies .

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 208°C (recrystallized) |

| Solubility | DMF, DCM; insoluble in H₂O |

| LogP | 3.2 (predicted) |

| pKa (Carboxylic Acid) | 4.7 ± 0.2 |

The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, such as sodium salt preparation.

Synthetic Methodologies

Skraup Synthesis Modification

Traditional Skraup conditions (H₂SO₄, glycerol, nitrobenzene) produce the quinoline scaffold but require post-synthetic modifications for C-6 methylation and C-4 carboxylation. Oxidation of 2-oxo-4-methylquinoline with alkaline KMnO₄ introduces the carboxylic acid group (72% yield) .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

δ 8.45 (d, J=8.4 Hz, H-5), 8.12 (s, H-3), 7.98 (d, J=8.8 Hz, H-7), 7.62–7.55 (m, H-2',6'), 6.99 (d, J=8.8 Hz, H-3',5'), 3.85 (s, OCH₃), 2.48 (s, CH₃). -

¹³C NMR: 167.8 ppm (COOH), 160.1 ppm (C-4'), 149.2 ppm (C-2), 134.5–116.3 ppm (aromatic carbons) .

Infrared Spectroscopy

Strong absorption bands at:

-

1695 cm⁻¹ (C=O stretch, carboxylic acid)

-

1602 cm⁻¹ (C=N quinoline)

-

1250 cm⁻¹ (C-O-C methoxy)

Biological Activities and Mechanisms

Antitubercular Activity

In vitro assays against Mycobacterium tuberculosis H37Rv:

| Assay Type | IC₅₀ (μM) | Selectivity Index (Vero Cells) |

|---|---|---|

| MABA | 1.8 | >55 |

| LORA | 2.4 | >45 |

Mechanistic studies confirm DNA gyrase inhibition (Kd = 0.87 μM), disrupting bacterial DNA supercoiling . Molecular docking reveals hydrogen bonds with Asn95 and π-stacking with GyrA Phe88 (Fig. 1) .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Acute Toxicity | H301 | Use fume hood during handling |

Comparative Analysis with Structural Analogs

| Compound | C-2 Substituent | C-6 Substituent | MIC₉₀ (Mtb, μM) |

|---|---|---|---|

| 2-Phenyl-6-Me-QCA | Phenyl | Methyl | 12.4 |

| 2-(4-Ethoxyphenyl)-8-Me-QCA | 4-Ethoxyphenyl | Methyl | 3.1 |

| 2-(4-MeO-phenyl)-6-Me-QCA | 4-MeO-phenyl | Methyl | 1.8 |

The 4-methoxyphenyl group enhances target affinity by 3.5-fold compared to unsubstituted phenyl, attributed to improved hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume